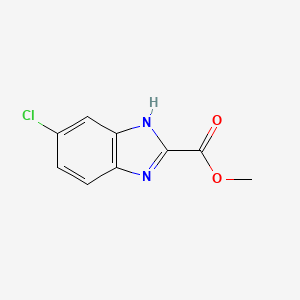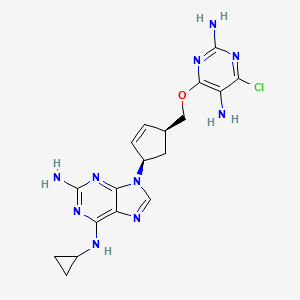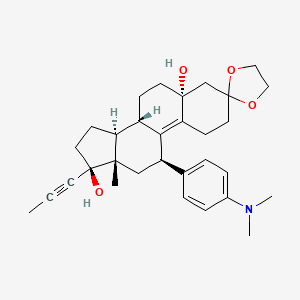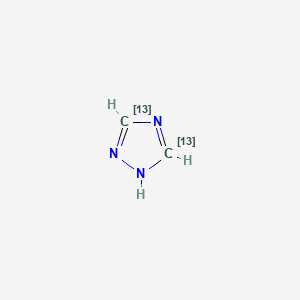
L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- is a complex organic compound with a unique structure It is characterized by its octopyranoside backbone and various functional groups, including a chloro group, a pyrrolidinyl carbonyl amino group, and a phenylmethyl hydrogen phosphate group
Méthodes De Préparation
The synthesis of L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- involves multiple steps. The synthetic route typically starts with the preparation of the octopyranoside backbone, followed by the introduction of the chloro group, the pyrrolidinyl carbonyl amino group, and the phenylmethyl hydrogen phosphate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It can be used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolidinyl carbonyl amino group and the phenylmethyl hydrogen phosphate group play crucial roles in its biological activity. These functional groups allow the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- stands out due to its unique combination of functional groups. Similar compounds include other octopyranosides with different substituents, such as:
- L-threo-alpha-D-galacto-Octopyranoside derivatives with different halogen groups.
- Compounds with variations in the pyrrolidinyl carbonyl amino group.
- Analogues with different phosphate groups.
Propriétés
Numéro CAS |
124600-31-3 |
|---|---|
Formule moléculaire |
C25H40ClN2O8PS |
Poids moléculaire |
595.085 |
Nom IUPAC |
benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H40ClN2O8PS/c1-5-9-17-12-18(28(3)13-17)24(31)27-19(15(2)26)22-20(29)21(30)23(25(35-22)38-4)36-37(32,33)34-14-16-10-7-6-8-11-16/h6-8,10-11,15,17-23,25,29-30H,5,9,12-14H2,1-4H3,(H,27,31)(H,32,33)/t15-,17+,18-,19+,20+,21-,22+,23+,25+/m0/s1 |
Clé InChI |
YICKZSJGHDBTKH-FWNHFGBGSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OCC3=CC=CC=C3)O)O)C(C)Cl |
Synonymes |
L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6- [[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino ]-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)





![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/new.no-structure.jpg)





